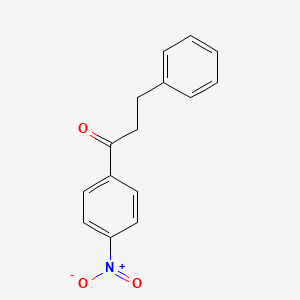

1-(4-Nitrophenyl)-3-phenylpropan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54914-77-1 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-3-phenylpropan-1-one |

InChI |

InChI=1S/C15H13NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-5,7-10H,6,11H2 |

InChI Key |

YWQLVECBARBVHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Nitrophenyl 3 Phenylpropan 1 One

Retrosynthetic Analysis and Strategic Disconnections for 1-(4-Nitrophenyl)-3-phenylpropan-1-one

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inscitepress.orgicj-e.org For this compound, several logical disconnections can be proposed, each suggesting a different synthetic strategy.

The primary disconnections for the target molecule are:

Disconnection (a): C-CO Bond (Friedel-Crafts Approach) : Breaking the bond between the carbonyl group and the 4-nitrophenyl ring suggests a Friedel-Crafts acylation reaction. This would involve acylating nitrobenzene (B124822) with 3-phenylpropanoyl chloride. This is a common strategy for forming aryl ketones. wikipedia.org

Disconnection (b): Cα-Cβ Bond (Conjugate Addition Approach) : Cleavage of the bond between the α and β carbons of the propanone chain points towards a conjugate addition (Michael reaction). masterorganicchemistry.com This strategy would involve the addition of a phenyl nucleophile to an α,β-unsaturated ketone acceptor, specifically 1-(4-nitrophenyl)prop-2-en-1-one.

Disconnection (c): C-C Bond (Cross-Coupling Approach) : A disconnection between the carbonyl carbon and the nitrophenyl ring can also suggest a cross-coupling reaction. This would involve coupling a 4-nitrophenyl organometallic reagent with a suitable 3-phenylpropanoyl electrophile, or vice versa.

These strategic disconnections form the basis for the various synthetic approaches discussed in the following sections.

Classical and Contemporary Approaches to β-Phenylated Ketone Synthesis

The synthesis of the this compound skeleton can be achieved through several established and modern organic reactions.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.orgnih.gov

Two primary routes can be considered for the synthesis of this compound using this methodology:

Acylation of Nitrobenzene: This involves the direct acylation of nitrobenzene with 3-phenylpropanoyl chloride. However, the nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. libretexts.orgscribd.com Consequently, Friedel-Crafts reactions on nitrobenzene are notoriously difficult and often result in no reaction or very low yields. scribd.comgauthmath.combrainly.com

Nitration of 1,3-Diphenylpropan-1-one: An alternative is to first perform the Friedel-Crafts acylation of benzene (B151609) with 3-phenylpropanoyl chloride to form 1,3-diphenylpropan-1-one, followed by nitration. However, the acyl group is a meta-director, meaning the nitration would predominantly yield 1-(3-nitrophenyl)-3-phenylpropan-1-one, not the desired 4-nitro isomer.

Due to these limitations, the direct Friedel-Crafts acylation approach is generally not the preferred method for synthesizing the target compound with the specific 4-nitro substitution pattern.

Conjugate addition, or Michael addition, is a powerful method for forming carbon-carbon bonds. masterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgnih.gov For the synthesis of this compound, this approach is highly effective.

The key steps are:

Synthesis of the Michael Acceptor: The required α,β-unsaturated ketone is 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, commonly known as 4'-nitrochalcone. nih.gov This can be readily synthesized via a Claisen-Schmidt condensation between 4-nitroacetophenone and benzaldehyde (B42025).

Conjugate Addition: A phenyl nucleophile is then added to the 4'-nitrochalcone. Organocuprates, such as lithium diphenylcuprate ((C₆H₅)₂CuLi), are excellent reagents for this transformation as they selectively perform 1,4-addition over 1,2-addition to the carbonyl group. masterorganicchemistry.com

This method provides a reliable and high-yielding route to the desired β-phenylated ketone skeleton.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their ability to form C-C bonds with high efficiency and functional group tolerance under mild conditions. nobelprize.org Reactions such as the Suzuki, Stille, and Negishi couplings can be adapted for the synthesis of this compound. mdpi.commdpi.com

A plausible strategy involves the coupling of a 4-nitrophenyl derivative with a three-carbon chain containing the phenyl group. For instance:

Suzuki Coupling: Reaction of 4-nitrophenylboronic acid with an enol triflate of 1-phenylpropan-1-one.

Stille Coupling: Coupling of a 4-nitrophenyl organostannane with 3-phenylpropanoyl chloride in the presence of a palladium catalyst. researchgate.net

These methods offer significant versatility, though they may require the synthesis of specialized organometallic reagents or precursors.

Novel Catalytic Systems in the Synthesis of this compound

Recent advances in catalysis have provided new avenues for the synthesis of complex molecules, often with improved efficiency, selectivity, and sustainability. nih.gov

Transition metals other than palladium, such as nickel, copper, and rhodium, are increasingly used to catalyze reactions relevant to the synthesis of the target molecule. nih.govrsc.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can often replace palladium in cross-coupling reactions, offering a more earth-abundant and cost-effective alternative. uwa.edu.au For example, a nickel-catalyzed coupling between a 4-nitrophenyl halide and a suitable organozinc reagent derived from the 3-phenylpropane unit could be employed.

Copper-Catalyzed Conjugate Addition: While organocuprates are used stoichiometrically, modern research focuses on developing catalytic versions of these reactions. A copper-catalyzed conjugate addition of a phenylboronic acid to 4'-nitrochalcone represents a more atom-economical approach.

Rhodium-Catalyzed Reactions: Rhodium catalysts are well-known for their ability to catalyze conjugate additions of arylboronic acids to enones. This methodology could be directly applied to the synthesis of this compound from 4'-nitrochalcone and phenylboronic acid.

The table below summarizes and compares the primary synthetic strategies discussed.

| Methodology | Key Reaction | Starting Materials | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Nitrobenzene, 3-Phenylpropanoyl Chloride | Potentially direct and atom-economical. | Very low to no yield due to deactivation by the nitro group; regioselectivity issues. libretexts.orgscribd.com |

| Conjugate Addition | Michael Addition | 4'-Nitrochalcone, Phenyl Organocuprate | High yields, excellent regioselectivity for 1,4-addition. masterorganicchemistry.com | Requires stoichiometric use of organometallic reagents. |

| Cross-Coupling | Suzuki, Stille, Negishi, etc. | 4-Nitrophenyl Halide/Boronic Acid, Phenylpropane derivative | High functional group tolerance, mild reaction conditions. nobelprize.org | May require multi-step synthesis of precursors. |

| Modern Catalysis | Rh-catalyzed Conjugate Addition | 4'-Nitrochalcone, Phenylboronic Acid | Catalytic, high efficiency, good functional group compatibility. | Catalyst cost and sensitivity can be a concern. |

Organocatalytic Routes

Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules, offering an alternative to traditional metal-based catalysts. For the synthesis of this compound, organocatalytic Michael addition reactions are particularly relevant. In this approach, a nucleophile is added to the β-carbon of an α,β-unsaturated carbonyl compound, in this case, a chalcone (B49325) precursor.

The synthesis can be envisioned via the Claisen-Schmidt condensation of 4-nitroacetophenone and benzaldehyde to form the precursor chalcone, (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one. Subsequently, an organocatalytic Michael addition of a suitable nucleophile can be performed. However, a more direct and efficient route involves the Michael addition of a nucleophile to 4'-nitrochalcone.

Commonly employed organocatalysts for such transformations include secondary amines like proline and its derivatives, as well as thioureas and squaramides. These catalysts operate through various activation modes, such as enamine or iminium ion formation, and hydrogen bonding interactions, respectively. For instance, a chiral primary amine-thiourea bifunctional catalyst can effectively promote the Michael addition of various nucleophiles to chalcones.

A plausible organocatalytic route to a derivative of the target compound involves the reaction of a ketone with 4'-nitrochalcone in the presence of a chiral organocatalyst. The catalyst activates the ketone to form a nucleophilic enamine intermediate, which then attacks the electrophilic double bond of the chalcone.

| Catalyst Type | Nucleophile | Typical Reaction Conditions | Product Type |

| Chiral Primary Amine-Thiourea | Acetone | Toluene, Room Temperature | 1,5-Diketone |

| Proline Derivatives | Cyclohexanone | DMF, Room Temperature | Functionalized Chalcone |

| Squaramide | Malonates | Dichloromethane (B109758), -20 °C | Di-substituted Chalcone |

This table presents representative examples of organocatalytic Michael additions to chalcones, which are analogous to the synthesis of this compound.

Enantioselective or Diastereoselective Synthetic Pathways

The development of enantioselective and diastereoselective methods for the synthesis of this compound is crucial for accessing stereochemically pure compounds, which is often a requirement for pharmaceutical applications. Asymmetric organocatalysis is a key strategy in this endeavor.

Enantioselective Synthesis: Chiral organocatalysts can induce enantioselectivity in the Michael addition to the prochiral 4'-nitrochalcone. Cinchona alkaloid-derived thioureas and squaramides are particularly effective in promoting the enantioselective addition of nucleophiles like malonates, nitroalkanes, and ketones to chalcones. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The catalyst's bifunctional nature, with both a hydrogen-bond donating moiety (thiourea or squaramide) and a basic site (e.g., a tertiary amine), allows for the simultaneous activation of both the electrophile and the nucleophile.

Diastereoselective Synthesis: When the Michael addition creates a second stereocenter, controlling the diastereoselectivity becomes important. The choice of catalyst, solvent, and reaction temperature can significantly influence the diastereomeric ratio of the product. For instance, in the Michael addition of a substituted ketone to a chalcone, the catalyst can direct the approach of the nucleophile to a specific face of the electrophile, leading to the preferential formation of either the syn or anti diastereomer. The steric and electronic properties of both the catalyst and the substrates play a critical role in determining the stereochemical outcome.

| Catalyst | Nucleophile | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

| (R)-Diphenylprolinol Silyl Ether | Propanal | >95:5 | >99 |

| Cinchona-derived Squaramide | Nitromethane | 85:15 | 95 (for major diastereomer) |

| Chiral Phosphine (B1218219) | Cyclopentanone | 90:10 | 92 |

This table provides illustrative data for enantioselective and diastereoselective Michael additions to chalcone derivatives, highlighting the potential for high stereocontrol in the synthesis of compounds structurally related to this compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis of this compound. Key parameters that require careful consideration include the choice of solvent, reaction temperature, pressure, and the stoichiometry of the reagents.

The solvent can have a profound impact on the rate, yield, and selectivity of the synthesis. For the Claisen-Schmidt condensation, which typically forms the chalcone backbone, polar protic solvents like ethanol (B145695) are commonly used, often in the presence of a base like sodium hydroxide. In organocatalytic Michael additions, the choice of solvent is crucial for catalyst solubility, stability, and activity. Aprotic solvents such as toluene, dichloromethane, and tetrahydrofuran (B95107) are frequently employed. In some cases, solvent-free conditions, utilizing mechanochemistry (grinding), have been shown to be an environmentally friendly and efficient alternative. The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction kinetics.

Temperature is a key parameter for controlling the reaction rate. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts or decomposition of the product or catalyst. For many organocatalytic Michael additions, reactions are often run at or below room temperature to enhance selectivity, particularly enantioselectivity. In some Claisen-Schmidt condensations, moderate heating may be necessary to drive the reaction to completion. Pressure is less commonly a critical variable for these types of solution-phase reactions unless gaseous reagents are involved or if it is used to influence reaction rates in specific high-pressure setups.

The molar ratio of the reactants and the catalyst loading are critical for achieving high yields and minimizing waste. In a typical Claisen-Schmidt condensation, a slight excess of the aldehyde component may be used to ensure complete consumption of the more valuable ketone. In organocatalytic reactions, the catalyst loading is typically kept low (e.g., 1-10 mol%) to maximize catalyst turnover and reduce costs. The stoichiometry of the nucleophile in a Michael addition is also important; a slight excess is often used to ensure complete conversion of the chalcone substrate.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Ethanol | Toluene | Solvent-free |

| Temperature | 25 °C | 0 °C | 60 °C |

| Catalyst Loading | 1 mol% | 5 mol% | 10 mol% |

| Nucleophile Equiv. | 1.1 | 1.5 | 2.0 |

This interactive data table illustrates the range of conditions that can be varied to optimize the synthesis of this compound.

Purification and Isolation Techniques for High-Purity this compound

Obtaining this compound in high purity is essential for its characterization and any subsequent applications. The primary methods for purification are recrystallization and column chromatography.

Recrystallization: This is a common and effective technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For chalcone derivatives, common recrystallization solvents include ethanol, methanol (B129727), or mixtures of solvents like dichloromethane/hexane (B92381). mdpi.com

Column Chromatography: This technique is used to separate the desired product from unreacted starting materials, catalysts, and byproducts based on their differential adsorption to a stationary phase (typically silica (B1680970) gel). A solvent system (eluent) of appropriate polarity is chosen to move the components down the column at different rates. For chalcones, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) is often used as the eluent. nih.gov The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. researchgate.net

| Technique | Stationary Phase / Solvent System | Typical Application |

| Recrystallization | Ethanol | Removal of minor, less soluble impurities |

| Recrystallization | Dichloromethane/Hexane | Purification of moderately polar solids |

| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (e.g., 9:1) | Separation of product from starting materials and byproducts |

| Preparative TLC | Silica Gel / Toluene:Acetone (e.g., 8:2) | Small-scale purification or isolation of minor components |

This table outlines common purification techniques and conditions applicable to the isolation of high-purity this compound.

Chromatographic Separation Methodologies

Chromatographic techniques are widely employed for the purification of dihydrochalcones due to their efficacy in separating compounds with similar polarities. Column chromatography, particularly using silica gel as the stationary phase, is a standard and highly effective method.

The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation. The process typically begins with thin-layer chromatography (TLC) analysis to determine the optimal solvent system. For compounds like this compound, which possess moderate polarity due to the ketone and nitro functional groups, a mixture of a non-polar solvent and a slightly more polar solvent is generally effective. Common solvent systems for related chalcone and dihydrochalcone (B1670589) purifications include mixtures of hexanes and ethyl acetate or dichloromethane and hexanes. The ratio is adjusted to achieve a retention factor (Rf) for the desired product that allows for clear separation from impurities.

The crude product, dissolved in a minimal amount of the eluent or a compatible solvent, is loaded onto the top of a prepared silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The composition of the fractions is monitored by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Table 1: Representative Column Chromatography Parameters for Dihydrochalcone Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate mixtures (e.g., 9:1 to 7:3 v/v) |

| Dichloromethane:Hexane mixtures | |

| Elution Mode | Isocratic (constant solvent composition) or Gradient (increasing polarity) |

| Monitoring Technique | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |

This interactive table summarizes common conditions used for the chromatographic purification of dihydrochalcones, the class of compounds to which this compound belongs. The optimal conditions may vary based on the specific impurities present in the crude reaction mixture.

Recrystallization and Precipitation Protocols

Recrystallization is a powerful purification technique for obtaining highly pure crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, the ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Furthermore, impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Commonly used solvents for the recrystallization of chalcones and their derivatives include alcohols such as ethanol and methanol. The process involves dissolving the crude solid in a minimum amount of the hot solvent to create a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities tend to remain in the solution (mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried to remove residual solvent.

Precipitation can also be used as a purification method. This typically involves dissolving the crude product in a good solvent and then adding a poor solvent (an "anti-solvent") in which the product is insoluble, causing it to precipitate out of the solution while impurities remain dissolved.

Table 2: Common Solvents for Recrystallization of Dihydrochalcones

| Solvent | Rationale for Use |

|---|---|

| Ethanol | Widely used for chalcones and derivatives; good solubility at high temperatures and lower solubility at room temperature. |

| Methanol | Similar properties to ethanol, can be an effective alternative. |

| Ethyl Acetate/Hexane | A solvent/anti-solvent system; the compound is dissolved in ethyl acetate, and hexane is added to induce crystallization/precipitation. |

| Isopropanol | Another alcohol that can be effective for moderately polar compounds. |

This interactive table lists potential solvents for the recrystallization of this compound, based on established protocols for structurally similar compounds.

Mechanistic Organic Chemistry of 1 4 Nitrophenyl 3 Phenylpropan 1 One Reactions

Reaction Pathway Elucidation for Key Transformations involving 1-(4-Nitrophenyl)-3-phenylpropan-1-one

The elucidation of reaction pathways for this compound involves a detailed analysis of its electronic and structural features. The molecule possesses several reactive sites, each exhibiting unique behavior in the presence of various reagents.

The ketone carbonyl group (C=O) is a primary site of reactivity. The carbon atom is electrophilic due to the polarization of the C=O double bond, a characteristic enhanced by the strong electron-withdrawing effect of the para-nitro group on the adjacent phenyl ring. This heightened electrophilicity makes the carbonyl carbon highly susceptible to attack by nucleophiles.

Reactions typically proceed via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate can then be protonated to yield an alcohol. The carbonyl oxygen, with its lone pairs of electrons, is a Lewis basic and nucleophilic center, readily undergoing protonation under acidic conditions, which further activates the carbonyl carbon towards attack by weak nucleophiles.

| Nucleophile | Reaction Type | Expected Product |

| Hydride (e.g., NaBH₄) | Reduction | 1-(4-Nitrophenyl)-3-phenylpropan-1-ol |

| Organometallics (e.g., CH₃MgBr) | Grignard Reaction | 1-(4-Nitrophenyl)-1-methyl-3-phenylpropan-1-ol |

| Cyanide (e.g., HCN) | Cyanohydrin Formation | 2-hydroxy-2-(4-nitrophenyl)-4-phenylbutanenitrile |

| Amines (e.g., R-NH₂) | Imine Formation | N-alkyl-1-(4-nitrophenyl)-3-phenylpropan-1-imine |

This table presents potential reactions based on the general reactivity of ketones.

The two hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic. This acidity stems from the ability of the carbonyl group to stabilize the resulting conjugate base, the enolate, through resonance. wikipedia.orgmasterorganicchemistry.com The negative charge of the carbanion is delocalized onto the electronegative oxygen atom. masterorganicchemistry.com

The formation of the enolate is a critical step in many reactions, as it transforms the α-carbon into a potent nucleophile. youtube.com This nucleophilic enolate can then react with a variety of electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol condensation). The extent of enolate formation is dependent on the strength of the base used. wikipedia.orgmasterorganicchemistry.com Strong bases, such as lithium diisopropylamide (LDA), can deprotonate the α-carbon quantitatively, while weaker bases like alkoxides establish an equilibrium with a lower concentration of the enolate. wikipedia.org

| Base | Approximate pKa of Conjugate Acid | Expected Extent of Enolate Formation |

| Hydroxide (OH⁻) | 15.7 | Low (Equilibrium) |

| Ethoxide (EtO⁻) | 16 | Low (Equilibrium) |

| tert-Butoxide (t-BuO⁻) | 18 | Moderate (Equilibrium) |

| Lithium diisopropylamide (LDA) | 36 | High (Essentially Complete) |

This table illustrates the relationship between base strength and the favorability of enolate formation.

The compound possesses two distinct aromatic rings, each with different susceptibilities to substitution reactions.

4-Nitrophenyl Ring: This ring is strongly deactivated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-withdrawing nature of the nitro (NO₂) group. libretexts.org The nitro group removes electron density from the ring through both inductive and resonance effects, making it a poor nucleophile. Any electrophilic substitution that does occur would be directed to the meta position relative to the nitro group. libretexts.org Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at a position ortho or para to the nitro group. wikipedia.orgchemistrysteps.com The nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.comyoutube.com

Phenyl Ring: This ring is part of the 3-phenylpropyl substituent attached to the carbonyl. The alkyl chain is a weak electron-donating group, which activates the ring towards electrophilic aromatic substitution compared to benzene (B151609). It acts as an ortho-, para-director, meaning incoming electrophiles will preferentially add to positions 2, 4, and 6 of this ring. wikipedia.org This ring is not activated for nucleophilic aromatic substitution.

| Reagent Type | Target Ring | Expected Reaction | Directing Effect of Substituent | Relative Rate |

| Electrophile (e.g., Br₂/FeBr₃) | 4-Nitrophenyl | SEAr | Meta-directing (from NO₂) | Very Slow |

| Electrophile (e.g., Br₂/FeBr₃) | Phenyl | SEAr | Ortho-, Para-directing (from alkyl group) | Fast |

| Nucleophile (e.g., CH₃O⁻) | 4-Nitrophenyl | SNAr (requires leaving group) | Activated at ortho/para positions | Potentially Fast |

| Nucleophile (e.g., CH₃O⁻) | Phenyl | No Reaction | N/A | N/A |

This table compares the reactivity of the two aromatic rings under different substitution conditions.

Kinetic and Thermodynamic Studies of this compound Transformations

Kinetic and thermodynamic studies provide quantitative insight into the rates and energy changes of reactions involving this compound.

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. It must be determined experimentally. youtube.comyoutube.com For a reaction involving this compound, such as the base-mediated formation of an enolate, one could use the method of initial rates.

For the reaction: Ketone + Base → Enolate + Conjugate Acid

The rate law would be in the form: Rate = k[Ketone]x[Base]y, where x and y are the reaction orders.

Hypothetical Data for Rate Law Determination:

| Experiment | Initial [Ketone] (M) | Initial [Base] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

This hypothetical data illustrates the method of initial rates. Comparing experiments 1 and 2 shows the rate doubles when [Ketone] doubles, so the reaction is first order in ketone (x=1). Comparing experiments 1 and 3 shows the rate is unchanged when [Base] doubles, so the reaction is zero order in base (y=0) under these specific conditions (e.g., a rapid pre-equilibrium). Thus, the hypothetical rate law is Rate = k[Ketone].

The activation energy (Ea) represents the minimum energy required for a reaction to occur and can be determined from the temperature dependence of the rate constant (k) using the Arrhenius equation. wikipedia.org For transformations of this compound, the activation energy would be influenced by factors such as the steric bulk of the nucleophile or base and the electronic stabilization of the transition state.

The equilibrium constant (K) quantifies the position of equilibrium for a reversible reaction. For the proton transfer reaction to form the enolate, the equilibrium constant (Keq) is a measure of the α-hydrogen's acidity.

Keq = [Enolate][Conjugate Acid] / ([Ketone][Base])

The value of Keq is directly related to the pKa values of the ketone and the conjugate acid of the base. Kinetic studies on related nitro-containing C-acids show that equilibrium constants are highly sensitive to the structure of the acid and the base. doi.org For instance, steric hindrance can significantly impact the equilibrium position. doi.org

Illustrative Equilibrium Constants for Proton Transfer Reactions of a Related C-Acid:

| C-Acid | Base | Solvent | Equilibrium Constant (K) (M⁻¹) |

| 1-Nitro-1-(4-nitrophenyl)ethane | TBD | THF | >11000 |

| 1-Nitro-1-(4-nitrophenyl)ethane | MTBD | THF | 44 |

| 1-Nitro-1-(4-nitrophenyl)ethane | DBU | THF | 3.7 |

| 1-Nitro-1-(4-nitrophenyl)propane | P₁-t-Bu | THF | 590 |

Data adapted from a study on related 1-nitro-1-(4-nitrophenyl)alkanes to illustrate the magnitude and variability of equilibrium constants in similar systems. doi.org TBD, MTBD, DBU, and P₁-t-Bu are organic bases.

These values demonstrate that the position of the proton transfer equilibrium is profoundly influenced by the choice of base, with stronger, less-hindered bases generally affording larger equilibrium constants. doi.org

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is primarily centered on the prochiral nature of its carbonyl group. Reduction of this ketone yields a chiral secondary alcohol, 1-(4-nitrophenyl)-3-phenylpropan-1-ol, which can exist as two enantiomers. The controlled synthesis of a single enantiomer is a key objective in asymmetric synthesis, and various stereoselective methods have been developed for this purpose. organicreactions.orgjocpr.com

Asymmetric Reduction of the Carbonyl Group

The conversion of the prochiral ketone in this compound to a chiral alcohol is a prominent example of stereoselective synthesis. youtube.com This transformation can be achieved with high enantioselectivity using catalytic methods that create a chiral environment around the substrate, favoring hydride attack on one of the two enantiotopic faces of the carbonyl group. organicreactions.orgyoutube.com

Catalytic Asymmetric Reduction Systems:

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of ketones. youtube.comnih.gov The process employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in conjunction with borane (B79455) (BH₃) as the stoichiometric reducing agent. wikipedia.orgacs.org The mechanism involves the formation of a catalyst-borane complex. The ketone's carbonyl oxygen then coordinates to the Lewis acidic boron atom of the catalyst in a way that minimizes steric hindrance between the ketone's substituents (the 4-nitrophenyl and the phenylethyl groups) and the catalyst's chiral framework. youtube.comwikipedia.orgresearchgate.net This specific orientation pre-organizes the ketone for a highly face-selective intramolecular hydride transfer from the coordinated BH₃ group, leading to the formation of the chiral alcohol with high enantiomeric excess (ee). youtube.comwikipedia.org

Transition Metal Catalysis (Asymmetric Hydrogenation): Chiral transition metal complexes are powerful catalysts for asymmetric hydrogenation. The Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing chiral phosphine (B1218219) ligands like BINAP, is a benchmark process. nih.govharvard.edu The mechanism involves the formation of a ruthenium hydride species which coordinates the ketone. The chiral ligand environment dictates the binding orientation of the ketone, leading to a diastereomeric transition state where hydrogen is transferred to one face of the carbonyl, producing the alcohol with high enantioselectivity. nih.govharvard.edu This method is noted for its high efficiency and atomic economy. nih.gov

Biocatalysis (Enzymatic Reduction): Enzymes, particularly ketoreductases (KREDs) or whole-cell systems like Baker's yeast, are highly effective biocatalysts for the asymmetric reduction of ketones. wikipedia.orgnih.govmdpi.com These enzymes possess a precisely structured active site that binds the substrate in a specific orientation, leading to nearly perfect enantioselectivity (often >99% ee) under mild reaction conditions. nih.govrsc.org The reduction of various aromatic ketones has been successfully demonstrated using these biocatalytic systems. nih.govresearchgate.net

The table below illustrates the typical performance of these catalytic systems in the asymmetric reduction of aromatic ketones, which are structurally analogous to this compound.

| Catalytic System | Catalyst/Enzyme | Reductant | Typical Substrate | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| CBS Reduction | (S)-CBS-oxazaborolidine | BH₃·SMe₂ | Acetophenone | 97% (R) |

| Asymmetric Hydrogenation | RuCl₂[(S)-BINAP] | H₂ | Aryl Ketones | >95% |

| Biocatalysis | Ketoreductase (KRED) | Isopropanol (cosubstrate) | Diaryl Ketones | up to >99% |

| Biocatalysis | Baker's Yeast (Whole Cell) | Glucose (in situ NADH regeneration) | Aromatic Ketones | 82-91% |

Role of Intermediates and Transition States in this compound Chemistry

Understanding the transient species—intermediates and transition states—is fundamental to elucidating the reaction pathways of this compound.

Intermediates in Carbonyl Reduction

In the reduction of the ketone functional group, the primary intermediate is a tetrahedral alkoxide.

Alkoxide Intermediate: When a hydride reagent such as sodium borohydride (B1222165) (NaBH₄) is used, the reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. pressbooks.pubchemguide.co.uk This step passes through a transition state leading to the formation of a negatively charged tetrahedral alkoxide intermediate. pressbooks.pubacs.org This intermediate is then protonated in a subsequent workup step (e.g., by adding water or a mild acid) to yield the final secondary alcohol product. pressbooks.pubmasterorganicchemistry.com

Catalyst-Substrate Complexes: In catalyzed reductions, the intermediates are more complex. During a CBS reduction, a key intermediate is the ternary complex formed between the oxazaborolidine catalyst, borane, and the ketone substrate. wikipedia.orgresearchgate.net This complex holds the reactants in close proximity and in the correct orientation for the selective hydride transfer.

The Enolate Intermediate

The carbon atoms alpha to the carbonyl group in this compound are acidic. The presence of the electron-withdrawing carbonyl group allows for the removal of an α-proton by a base to form a nucleophilic enolate intermediate. wikipedia.orgmasterorganicchemistry.com

Structure and Reactivity: The enolate anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom. wikipedia.orgmasterorganicchemistry.com This dual character (carbanion and alkoxide) allows it to react with electrophiles at either the carbon or the oxygen atom, although reactions typically occur at the carbon. The formation of this enolate is a crucial step in reactions such as alkylations, halogenations, and aldol (B89426) condensations. mnstate.edu

Transition States

The transition state represents the highest energy point along a reaction coordinate and determines the reaction's activation energy and rate.

Transition State of Hydride Attack: For reductions with NaBH₄, computational studies have modeled the transition state for the hydride transfer. These models suggest a product-like transition state where the hydride is partially bonded to the carbonyl carbon, and the C=O bond is significantly elongated. acs.orgresearchgate.net

Diastereomeric Transition States in Asymmetric Catalysis: In asymmetric catalysis, the stereochemical outcome is determined by the relative energies of two possible diastereomeric transition states. The chiral catalyst ensures that the transition state leading to one enantiomer is significantly lower in energy than the one leading to the other. nih.gov In the CBS reduction, the favored transition state is a chair-like, six-membered ring structure involving the catalyst, borane, and the ketone, which minimizes steric interactions. youtube.comwikipedia.org

Advanced Spectroscopic Investigations of 1 4 Nitrophenyl 3 Phenylpropan 1 One

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is a cornerstone in the structural elucidation of organic compounds, offering precise molecular weight determination and insights into the molecule's fragmentation pathways.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For 1-(4-nitrophenyl)-3-phenylpropan-1-one, with the molecular formula C₁₅H₁₃NO₃, the theoretical exact mass can be calculated. This high level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

The expected monoisotopic mass of this compound is 255.08954 u. An experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO₃ |

| Theoretical Exact Mass (Monoisotopic) | 255.08954 u |

| Nominal Mass | 255 u |

Tandem mass spectrometry (MS/MS) is an essential technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

The fragmentation of this compound is expected to be dictated by the presence of the ketone functional group and the aromatic rings. Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the formation of several characteristic fragment ions.

McLafferty Rearrangement: While less common in aromatic ketones compared to their aliphatic counterparts, this rearrangement cannot be entirely ruled out and would involve the transfer of a gamma-hydrogen atom to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Cleavage involving the nitro group: The nitroaromatic moiety can also influence the fragmentation, potentially leading to the loss of NO₂ or other related fragments.

A plausible fragmentation scheme would involve the initial formation of the molecular ion [M]⁺• at m/z 255. Subsequent fragmentation could yield ions corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105), the nitrophenyl cation (NO₂C₆H₄⁺, m/z 122), and other fragments resulting from cleavages within the propanone chain.

| Predicted Fragment Ion (m/z) | Plausible Structure/Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 255 | [C₁₅H₁₃NO₃]⁺• | Molecular Ion |

| 150 | [O₂NC₆H₄CO]⁺ | Alpha-cleavage with loss of benzyl (B1604629) radical |

| 122 | [O₂NC₆H₄]⁺ | Cleavage of the bond between the carbonyl carbon and the nitrophenyl ring |

| 105 | [C₆H₅CO]⁺ | Alpha-cleavage with loss of the nitrophenylpropyl radical |

| 91 | [C₇H₇]⁺ | Formation of the tropylium (B1234903) ion from the benzyl moiety |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) are characteristic of a molecule's chromophores and the extent of conjugation.

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions within the nitrophenyl and phenyl chromophores. The presence of the carbonyl group and the nitro group, both of which are strong chromophores, will significantly influence the spectrum.

Two main types of electronic transitions are anticipated:

π → π* transitions: These high-energy transitions occur in the conjugated systems of the aromatic rings and the carbonyl group. They are typically characterized by high molar absorptivity values.

n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The presence of the electron-withdrawing nitro group on the phenyl ring is expected to cause a bathochromic (red) shift in the λₘₐₓ of the π → π* transition compared to unsubstituted acetophenone, due to the extension of the conjugated system and the charge-transfer character of the transition.

| Expected Transition | Approximate λₘₐₓ Range (nm) | Relative Intensity (ε) | Associated Chromophore |

|---|---|---|---|

| π → π | 250 - 300 | High | Nitrophenyl ketone system |

| n → π | 300 - 350 | Low | Carbonyl group |

Circular Dichroism (CD) Spectroscopy (if applicable for chiral derivatives or conformers)

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. This technique is exclusively applicable to chiral molecules, which are molecules that are non-superimposable on their mirror images.

This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry. Therefore, a solution of this compound would not exhibit a CD spectrum.

However, CD spectroscopy could become a relevant analytical tool under specific circumstances:

Chiral Derivatives: If this compound were to be chemically modified to introduce a chiral center, for example, through asymmetric reduction of the ketone or substitution on the aliphatic chain, the resulting enantiomers would be expected to show mirror-image CD spectra.

Chiral Conformers: In some cases, achiral molecules can exist as stable, non-interconverting chiral conformers (atropisomers). If such stable chiral conformers of this compound were to exist and could be isolated, they would be CD active. However, for a flexible molecule like this, rapid interconversion between conformations at room temperature would lead to a net zero CD signal.

Therefore, for the parent compound this compound, CD spectroscopy is not applicable. Its application would be contingent on the synthesis of chiral derivatives or the unlikely existence of stable chiral conformers.

Crystallographic Analysis of 1 4 Nitrophenyl 3 Phenylpropan 1 One and Its Derivatives

Single Crystal X-ray Diffraction for Absolute Structure Determination

At present, no published studies detailing the single-crystal X-ray diffraction analysis of 1-(4-nitrophenyl)-3-phenylpropan-1-one are available. Consequently, the definitive determination of its absolute structure, crystal packing, and precise molecular geometry has not been accomplished.

Bond Lengths, Bond Angles, and Torsion Angles Analysis

A detailed analysis of bond lengths, bond angles, and torsion angles is contingent upon the availability of a refined crystal structure. As no such data has been reported, a quantitative discussion of these intramolecular geometric parameters cannot be provided.

Conformational Analysis in the Solid State

The conformation of the propan-1-one chain and the relative orientations of the 4-nitrophenyl and phenyl rings in the solid state have not been experimentally determined for this compound.

Intermolecular Interactions and Hydrogen Bonding Networks

A thorough description of the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions, requires knowledge of the crystal packing. In the absence of a crystal structure for this compound, the specific non-covalent interactions that stabilize its crystal lattice cannot be identified or analyzed.

Polymorphism Studies of Crystalline Forms

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. There are no reports in the scientific literature of polymorphism studies conducted on this compound. The existence of different crystalline forms of this compound has not been investigated.

Co-crystallization Strategies with Academic Significance

Co-crystallization is a technique used to design crystalline solids with modified physicochemical properties. A search of academic and patent literature did not yield any studies on the co-crystallization of this compound with other molecules. Therefore, no co-crystallization strategies or resulting co-crystal structures can be reported.

Computational Chemistry and Theoretical Studies on 1 4 Nitrophenyl 3 Phenylpropan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, rooted in solving the Schrödinger equation, can predict a wide range of molecular properties with remarkable accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 1-(4-Nitrophenyl)-3-phenylpropan-1-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to analyze its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. In a typical DFT study of a similar aromatic ketone, the HOMO might be localized on the phenyl ring and the propanone linker, while the LUMO could be concentrated on the electron-withdrawing nitrophenyl group.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Measures the polarity of the molecule |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific experimental or higher-level computational data for this compound is not available in the cited literature.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are employed for high-accuracy energy calculations, geometry optimization, and conformational analysis.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape and understanding how a molecule behaves in a solvent environment.

Prediction of Spectroscopic Parameters

Computational methods are also highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and assign specific resonances.

Table 2: Illustrative Calculated vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Calculated Chemical Shift (ppm) | Expected Experimental Shift (ppm) |

| Aromatic (Nitrophenyl) | 8.2 - 8.4 | 8.1 - 8.3 |

| Aromatic (Phenyl) | 7.2 - 7.4 | 7.1 - 7.3 |

| -CH₂- (adjacent to C=O) | 3.3 | 3.2 |

| -CH₂- (adjacent to phenyl) | 3.1 | 3.0 |

Note: The values in this table are illustrative and based on general principles of NMR spectroscopy and computational predictions for similar structures. Specific experimental or computational data for this compound is not available in the cited literature.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| C=O | Stretch | 1690 | 1680 - 1700 |

| NO₂ | Asymmetric Stretch | 1525 | 1510 - 1540 |

| NO₂ | Symmetric Stretch | 1345 | 1335 - 1355 |

| Aromatic C-H | Stretch | 3050 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2920 - 2980 | 2850 - 3000 |

Note: The values in this table are illustrative and based on typical vibrational frequencies for these functional groups and computational predictions for analogous molecules. Specific experimental or computational data for this compound is not available in the cited literature.

Electronic Absorption Spectra (UV-Vis) Prediction

The electronic absorption properties of chalcones, including this compound, are subjects of significant interest for applications in materials science, such as sunscreens and non-linear optics. biointerfaceresearch.comresearchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become standard tools for predicting and interpreting UV-Vis spectra. rsc.org These calculations provide insights into the electronic transitions between molecular orbitals that are responsible for the absorption of light.

For chalcone (B49325) derivatives, the UV-Vis spectrum is typically characterized by two main absorption bands. nih.govmdpi.com Band I, appearing at longer wavelengths (typically 340–390 nm), is intense and arises from π → π* electronic transitions involving the entire conjugated system of the molecule, including the two aromatic rings and the α,β-unsaturated ketone bridge. biointerfaceresearch.comnih.gov Band II is a less intense band at shorter wavelengths (220–270 nm). nih.govmdpi.com The presence of substituents on the aromatic rings can significantly influence the position (λmax) and intensity of these bands.

In the case of this compound, the electron-withdrawing nitro group (-NO2) is expected to cause a bathochromic shift (a shift to longer wavelengths) of the main absorption band compared to unsubstituted chalcone. biointerfaceresearch.comnih.gov This is due to the extension of the π-conjugated system and the stabilization of the excited state.

TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-31+G(d), are employed to simulate the UV-Vis spectrum. qu.edu.qa These calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the contributing electronic transitions (e.g., HOMO → LUMO). The accuracy of these predictions can be influenced by the choice of functional and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). qu.edu.qa

Table 1: Predicted Electronic Transition Data for a Representative Nitro-Substituted Chalcone

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 389 | 0.85 | HOMO → LUMO (π → π*) |

| S0 → S2 | 297 | 0.20 | HOMO-1 → LUMO (π → π*) |

| S0 → S3 | 260 | 0.15 | HOMO → LUMO+1 (n → π*) |

Note: This data is representative for a nitro-substituted chalcone and is based on typical values found in computational studies. Actual values for this compound may vary. biointerfaceresearch.comqu.edu.qa

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry offers powerful tools for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. semanticscholar.org For this compound, which is a dihydrochalcone (B1670589), a key reaction to study is its synthesis, typically via the reduction of the corresponding chalcone, (E)-1-(4-nitrophenyl)-3-phenyl-2-propen-1-one. The synthesis of the parent chalcone itself is commonly achieved through a base-catalyzed Claisen-Schmidt condensation. researchgate.netnih.gov

Density Functional Theory (DFT) is the predominant method used to map the potential energy surface (PES) of a reaction. bcrec.idnih.gov This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, crucially, transition states.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the PES. rsc.org Locating the precise geometry of a TS is a primary goal in mechanistic studies. This is typically achieved using optimization algorithms like the Berny algorithm. researchgate.net A key criterion for a valid transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.netrsc.org

Once a TS is located, its identity is confirmed by performing an Intrinsic Reaction Coordinate (IRC) analysis. researchgate.netrsc.org An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. scm.com A successful IRC calculation must connect the transition state to the correct reactant and product (or intermediate) structures, thereby verifying that the located TS is indeed the bridge between those two points on the reaction pathway. researchgate.netrsc.org For the Claisen-Schmidt condensation, IRC calculations would be used to confirm that the transition state for the aldol (B89426) addition step correctly connects the enolate of 4-nitroacetophenone and benzaldehyde (B42025) to the aldol adduct intermediate. researchgate.net

By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along a proposed reaction pathway, a reaction energy profile can be constructed. bcrec.id This profile provides quantitative data on the thermodynamics and kinetics of the reaction.

Key energetic parameters derived from this profile include:

Activation Energy (Ea): The energy difference between the reactants and the highest-energy transition state. This value is critical for determining the reaction rate.

Table 2: Representative Energetic Profile for a Claisen-Schmidt Condensation Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants (4-Nitroacetophenone + Benzaldehyde) | 0.0 |

| TS1 | Enolate Formation Transition State | +12.5 |

| INT1 | Aldol Adduct Intermediate | -5.0 |

| TS2 | Dehydration Transition State | +20.5 |

| P | Product ((E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one) | -15.0 |

Note: Values are hypothetical and representative of a typical base-catalyzed chalcone synthesis. The dehydration step (TS2) is often the rate-determining step. researchgate.netresearchgate.net

Structure-Reactivity Relationship Predictions

Computational chemistry provides a suite of molecular descriptors that can be used to predict the reactivity and stability of molecules, forming the basis of Quantitative Structure-Activity Relationship (QSAR) studies. nih.govresearchgate.net For this compound, these descriptors help to understand its chemical behavior.

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting reactivity. biointerfaceresearch.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. nih.gov A small energy gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). biointerfaceresearch.com For this compound, the MEP map would show negative potential around the oxygen atoms of the carbonyl and nitro groups, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, indicating sites for nucleophilic attack.

These calculated parameters are used in QSAR models, which correlate these descriptors with observed biological activities or chemical properties. researchgate.nettandfonline.com

Note: Data is representative and calculated using DFT methods (e.g., B3LYP/6-311G). These descriptors are foundational for building QSAR models. biointerfaceresearch.comnih.gov

Derivatization Strategies and Synthetic Transformations of 1 4 Nitrophenyl 3 Phenylpropan 1 One

Functional Group Interconversions on the Carbonyl Moiety

The carbonyl group in 1-(4-nitrophenyl)-3-phenylpropan-1-one is a primary site for nucleophilic attack and enolate formation, enabling a diverse array of chemical modifications.

Reduction to Alcohols

The reduction of the carbonyl group to a secondary alcohol represents a fundamental transformation. This can be effectively achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its chemoselectivity for aldehydes and ketones. princeton.edu The reaction, typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695), involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide intermediate yields the corresponding alcohol, 1-(4-nitrophenyl)-3-phenylpropan-1-ol.

The general mechanism for the sodium borohydride reduction of a ketone is as follows:

Nucleophilic attack of the hydride from NaBH₄ on the carbonyl carbon.

Formation of a tetraalkoxyborate intermediate.

Protonation of the alkoxide upon workup to yield the alcohol.

While NaBH₄ is a mild reducing agent, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. libretexts.org However, LiAlH₄ is less chemoselective and can also reduce the nitro group. commonorganicchemistry.com Therefore, for the selective reduction of the carbonyl group in this compound, sodium borohydride is the more suitable reagent.

Table 1: Reduction of Carbonyl Group to Alcohol

| Reagent | Product | Reaction Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | 1-(4-Nitrophenyl)-3-phenylpropan-1-ol | Methanol or Ethanol, Room Temperature | Selective for the carbonyl group |

| Lithium Aluminum Hydride (LiAlH₄) | Mixture of products including 1-(4-aminophenyl)-3-phenylpropan-1-ol | Anhydrous ether, followed by aqueous workup | Non-selective, reduces both carbonyl and nitro groups |

Reactions with Organometallic Reagents

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions are fundamental for the formation of new carbon-carbon bonds and the synthesis of tertiary alcohols. For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to yield 1-(4-nitrophenyl)-1-methyl-3-phenylpropan-1-ol after acidic workup.

The reaction proceeds via the nucleophilic addition of the carbanionic component of the organometallic reagent to the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. Subsequent hydrolysis protonates the alkoxide to furnish the tertiary alcohol. It is crucial to perform these reactions under anhydrous conditions, as organometallic reagents are highly basic and will react with any available protic species, including water. niscpr.res.in

Table 2: Representative Reactions with Organometallic Reagents

| Organometallic Reagent | Expected Product | Key Transformation |

| Methylmagnesium Bromide (CH₃MgBr) | 1-(4-Nitrophenyl)-1-methyl-3-phenylpropan-1-ol | C-C bond formation, Tertiary alcohol synthesis |

| Phenyllithium (C₆H₅Li) | 1-(4-Nitrophenyl)-1,3-diphenylpropan-1-ol | C-C bond formation, Tertiary alcohol synthesis |

Enamine and Enolate Chemistry

The presence of α-hydrogens on the methylene (B1212753) group adjacent to the carbonyl in this compound allows for the formation of enolates and enamines. masterorganicchemistry.comwikipedia.org Enolates, generated by treating the ketone with a strong base like lithium diisopropylamide (LDA), are potent nucleophiles. wikipedia.org These enolates can then react with various electrophiles, such as alkyl halides, in Sₙ2 reactions to introduce substituents at the α-position. For example, reaction of the enolate of this compound with methyl iodide would yield 1-(4-nitrophenyl)-2-methyl-3-phenylpropan-1-one.

Enamines are formed by the reaction of the ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine, typically with acid catalysis and removal of water. libretexts.org Enamines are also nucleophilic at the α-carbon and can react with electrophiles in a similar manner to enolates, providing an alternative, milder method for α-alkylation and α-acylation.

Modifications of the Nitroaryl and Phenyl Rings

The two aromatic rings in this compound offer further opportunities for derivatization through modification of the nitro group and electrophilic substitution on the phenyl rings.

Nitro Group Reduction to Amino Functionality

The reduction of the nitro group to an amino group is a common and synthetically valuable transformation, as it converts an electron-withdrawing group into an electron-donating group, significantly altering the electronic properties of the molecule. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most efficient. commonorganicchemistry.comwikipedia.org Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the nitro group is selectively reduced to a primary amine, yielding 1-(4-aminophenyl)-3-phenylpropan-1-one. commonorganicchemistry.com

Other reagents can also be employed for this reduction, including metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid. commonorganicchemistry.com These methods provide alternative routes to the amino derivative, which can be advantageous depending on the presence of other functional groups in the molecule.

Table 3: Common Methods for Nitro Group Reduction

| Reagent/Method | Product | Advantages |

| H₂/Pd-C | 1-(4-Aminophenyl)-3-phenylpropan-1-one | High efficiency, clean reaction |

| Sn/HCl | 1-(4-Aminophenyl)-3-phenylpropan-1-one | Effective for many nitroarenes |

| Fe/HCl | 1-(4-Aminophenyl)-3-phenylpropan-1-one | Cost-effective |

Electrophilic Aromatic Substitution on Phenyl Rings

The two phenyl rings of this compound are subject to electrophilic aromatic substitution, although their reactivity is influenced by the existing substituents. The 4-nitrophenyl ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitro group and the carbonyl group. Therefore, electrophilic substitution on this ring would require harsh reaction conditions and would be expected to direct incoming electrophiles to the meta position relative to the nitro group.

In contrast, the terminal phenyl ring, being further from the deactivating carbonyl and nitro groups, is more susceptible to electrophilic aromatic substitution. The propyl chain attached to this ring is a weak activating group and an ortho-, para-director. Therefore, reactions such as bromination or nitration would be expected to occur primarily at the ortho and para positions of this terminal phenyl ring. For instance, bromination with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would likely yield a mixture of 1-(4-nitrophenyl)-3-(2-bromophenyl)propan-1-one and 1-(4-nitrophenyl)-3-(4-bromophenyl)propan-1-one. rsc.orgnih.gov

Table 4: Predicted Products of Electrophilic Aromatic Substitution on the Terminal Phenyl Ring

| Reaction | Reagents | Major Products |

| Bromination | Br₂/FeBr₃ | 1-(4-Nitrophenyl)-3-(2-bromophenyl)propan-1-one and 1-(4-Nitrophenyl)-3-(4-bromophenyl)propan-1-one |

| Nitration | HNO₃/H₂SO₄ | 1-(4-Nitrophenyl)-3-(2-nitrophenyl)propan-1-one and 1-(4-Nitrophenyl)-3-(4-nitrophenyl)propan-1-one |

Formation of Heterocyclic Scaffolds Utilizing this compound as a Precursor

The reactive Michael acceptor site and the carbonyl group of this compound provide the necessary electrophilic centers for cyclocondensation reactions with various dinucleophiles, leading to the formation of diverse five-, six-, and seven-membered heterocyclic rings. These reactions are fundamental in medicinal chemistry, as they provide access to privileged structures with a broad spectrum of biological activities.

Pyrazolines: The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazolines. nih.gov Specifically, the cyclocondensation of this compound with hydrazine hydrate (B1144303) in a suitable solvent like ethanol proceeds via an initial Michael addition of the hydrazine, followed by intramolecular cyclization and dehydration to yield 3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. ijcmas.comresearchgate.net Further derivatization of the pyrazoline ring, for instance by acylation of the N1-position, can be readily achieved. ijcmas.com

Isoxazoles: Isoxazoles can be synthesized from chalcones through their reaction with hydroxylamine (B1172632) hydrochloride. nih.govresearchgate.net The reaction with this compound would involve the formation of an oxime intermediate, which then undergoes intramolecular cyclization via the attack of the oxime oxygen on the β-carbon of the former enone system, yielding 3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole.

Pyrimidines: Pyrimidine scaffolds are accessible through the reaction of chalcones with amidine-containing reagents such as urea, thiourea (B124793), or guanidine. ekb.eg For instance, reacting this compound with thiourea in an alkaline medium would lead to the formation of a dihydropyrimidine-2-thione derivative, specifically 4-(4-nitrophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione. The reaction mechanism involves Michael addition of the thiourea followed by cyclization and dehydration.

Thiophenes (via Gewald Reaction): The Gewald reaction, a multicomponent reaction, provides a powerful route to highly substituted 2-aminothiophenes. wikipedia.orgderpharmachemica.comarkat-usa.org While the classical Gewald reaction involves an α-methylene ketone, modifications allow for the use of α,β-unsaturated ketones. This compound can serve as the ketone component, reacting with an α-cyanoester (like ethyl cyanoacetate) and elemental sulfur in the presence of a base. organic-chemistry.org This one-pot process involves a series of condensations and cyclization to furnish a polysubstituted 2-aminothiophene.

The following table summarizes the synthesis of various heterocyclic scaffolds from this compound.

| Heterocyclic Scaffold | Reagent(s) | Resulting Core Structure |

| Pyrazoline | Hydrazine Hydrate | 3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

| Isoxazole | Hydroxylamine HCl | 3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole |

| Pyrimidine-2-thione | Thiourea | 4-(4-nitrophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione |

| 2-Aminothiophene | α-Cyanoester, Sulfur | Polysubstituted 2-aminothiophene |

Exploration of Tandem and Cascade Reactions Incorporating this compound

The unique combination of an α,β-unsaturated ketone and an aromatic nitro group in this compound opens avenues for designing sophisticated tandem, domino, or cascade reactions. These processes, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly valued for their efficiency and atom economy.

Tandem Nitro Reduction-Cyclization: A prominent strategy involves the in-situ reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile. nih.gov For example, the reduction of this compound using a chemoselective reducing agent (e.g., sodium dithionite, catalytic hydrogenation with PtO2, or transfer hydrogenation) would generate 1-(4-aminophenyl)-3-phenylpropan-1-one. This intermediate, without being isolated, can be triggered to undergo intramolecular cyclization. For instance, under acidic conditions, a Pictet-Spengler-type reaction could be envisioned if the carbonyl is first converted to an appropriate electrophile, or a Friedländer-type annulation could lead to quinoline (B57606) derivatives. A plausible cascade would be the reduction of the nitro group, followed by condensation with another carbonyl compound to form an imine, and subsequent intramolecular cyclization. nih.gov

Michael Addition-Initiated Cascades: The compound can act as the starting point for cascade reactions initiated by a Michael addition. The addition of a suitable nucleophile to the enone system can generate an enolate intermediate. This enolate can be trapped intramolecularly if the nucleophile carries an appropriate electrophilic group, leading to the formation of complex carbocyclic or heterocyclic rings. While not a reaction of the chalcone (B49325) itself, studies on tandem cyclizations between γ-nitro ketones and chalcones illustrate the potential for complex cyclohexane (B81311) skeletons to be formed through sequential Michael-type additions. ccspublishing.org.cn

Multicomponent Reaction Cascades: As a key component in multicomponent reactions (MCRs), this compound can participate in one-pot syntheses of highly complex heterocyclic systems. For example, a Biginelli-type reaction or a Hantzsch-type pyridine (B92270) synthesis could be adapted where the chalcone serves as the carbonyl component. These reactions inherently involve a cascade of condensation, addition, and cyclization steps. The presence of the nitro group adds another layer of functionality that can be used in post-MCR transformations within the same pot.

The table below outlines potential tandem and cascade reactions incorporating this compound.

| Reaction Type | Key Transformation Steps | Potential Product Scaffold |

| Tandem Nitro Reduction-Cyclization | 1. Chemoselective reduction of NO2 to NH2. 2. Intramolecular condensation/cyclization. | Quinolines, Benzodiazepines |

| Michael-Initiated Cascade | 1. Intermolecular Michael addition. 2. Intramolecular trapping of the resulting enolate. | Functionalized Carbocycles/Heterocycles |

| Multicomponent Cascade | One-pot reaction with multiple reagents (e.g., aldehyde, β-ketoester, ammonia (B1221849) source). | Dihydropyridines, Dihydropyrimidinones |

Future Research Directions and Emerging Areas in 1 4 Nitrophenyl 3 Phenylpropan 1 One Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on green chemistry is steering research towards the development of sustainable synthetic pathways for compounds like 1-(4-nitrophenyl)-3-phenylpropan-1-one. Traditional synthetic methods often rely on volatile organic solvents and stoichiometric reagents that generate significant waste. Future research will prioritize methodologies that improve efficiency and minimize environmental impact.

Key areas of development include:

Green Solvents: Replacing conventional hazardous solvents with environmentally benign alternatives is a primary goal. Research is exploring the use of supercritical fluids, ionic liquids, and water as reaction media. researchgate.net These solvents offer benefits such as low toxicity, non-flammability, and potential for recycling, thereby reducing the environmental footprint of the synthesis. researchgate.net

Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems can dramatically improve atom economy. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as developing novel homogeneous catalysts that operate under mild conditions.

Renewable Feedstocks: Future routes may involve sourcing starting materials from renewable biomass, aligning with the principles of a circular economy. For instance, processes are being developed to convert naturally occurring phenylpropenes into valuable phenyl aldehydes, which could serve as precursors. nih.gov

| Parameter | Traditional Synthetic Route | Potential Sustainable Route |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., Toluene, Dichloromethane) | Ionic Liquids, Supercritical CO2, Water, Eutectic Solvents researchgate.netnih.gov |

| Reagents | Stoichiometric reagents, strong acids/bases | Reusable heterogeneous or homogeneous catalysts |

| Process | Multi-step synthesis with intermediate isolation | One-pot multicomponent reactions (MCRs) rsc.org |

| Efficiency Metric | Low atom economy, high E-Factor (waste/product ratio) | High atom economy, low E-Factor |

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Transformations

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of reaction outcomes and the design of novel synthetic pathways. rjptonline.org For this compound, these computational tools can accelerate discovery and optimization.

Emerging applications in this area include:

Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the reactivity of this compound with various reagents. nih.gov Algorithms can identify which parts of the molecule (e.g., the ketone, the nitro group, alpha-hydrogens) are most likely to react under specific conditions, guiding experimental design. nih.gov This predictive power can save considerable time and resources by avoiding unpromising reaction pathways. nih.gov

Reaction Optimization: Bayesian optimization and other ML algorithms can efficiently explore a vast reaction space (including variables like temperature, catalyst, and solvent) to identify the optimal conditions for synthesizing or modifying the target compound. youtube.com This data-driven approach can maximize yield and selectivity with a minimal number of experiments.

Designing Novel Transformations: AI can be used to propose entirely new synthetic routes. By analyzing known chemical transformations, AI platforms can suggest novel reagent combinations and pathways to create derivatives of this compound that may not be obvious to a human chemist.

| ML Model Type | Application | Predicted Outcome |

|---|---|---|

| Neural Networks | Reaction Yield Prediction | Quantitative yield under various conditions rjptonline.org |

| Support Vector Machine (SVM) | Catalyst Selection | Optimal catalyst for a desired transformation with high accuracy mdpi.com |

| Random Forest | Regioselectivity Prediction | Likely site of reaction on the molecule |